Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 5-methyl-7-(2-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-19-24(26(32)34-17-21-12-6-3-7-13-21)25(31-27(30-19)28-18-29-31)22-14-8-9-15-23(22)33-16-20-10-4-2-5-11-20/h2-15,18,25H,16-17H2,1H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZDZNBLZHBWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that triazole compounds, which include the 1,2,4-triazolo[1,5-a]pyrimidine core of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. They show versatile biological activities and are present as a central structural component in a number of drug classes.
Mode of Action
It is known that triazole compounds can interact with their targets in various ways, leading to changes in the biological system. For instance, some triazole compounds have been found to act as inhibitors for certain enzymes.
Biochemical Analysis
Biochemical Properties
Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been found to exhibit inhibitory activity against CDK2/cyclin A2, a key enzyme involved in cell cycle regulation. This suggests that the compound may interact with this enzyme, potentially affecting its function and influencing biochemical reactions within the cell.
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the growth of various cell lines. Specifically, it has demonstrated cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range. This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 681471-86-3) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, cellular effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C27H24N4O3, with a molecular weight of 452.514 g/mol. It features a triazolo-pyrimidine scaffold which is known for its diverse biological activities.
Research indicates that this compound exhibits inhibitory activity against CDK2/cyclin A2 , a critical enzyme in cell cycle regulation. This inhibition can lead to the suppression of cell proliferation in various cancer cell lines.
Anticancer Activity
The compound has been shown to inhibit the growth of several cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound demonstrated significant cytotoxicity with an IC50 value in the range of 45–97 nM.
- HCT-116 (colon cancer) : Similar inhibitory effects were observed with IC50 values ranging from 6–99 nM.
- HepG2 (liver cancer) : Moderate activity was noted with IC50 values between 48–90 nM .
The structure–activity relationship (SAR) studies suggest that modifications on the triazolo-pyrimidine core can enhance or reduce biological activity. The presence of the benzyloxy group appears to be crucial for maintaining potency against these cell lines .
Inhibition of Enzymatic Activity
In addition to its anticancer properties, this compound has been characterized as an effective inhibitor of certain enzymes involved in cellular signaling pathways. The inhibition of CDK2/cyclin A2 not only affects cell cycle progression but also has implications for therapeutic strategies in cancer treatment.
Case Studies and Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological profile of triazolo-pyrimidine derivatives:
- Lead Optimization : A study highlighted the development of a metabolically stable derivative that showed improved plasma exposure and maintained potent activity against Plasmodium falciparum, indicating potential for antimalarial applications alongside anticancer effects .
- Comparative Studies : In comparative analyses with other compounds in the same class, this compound was found to exhibit superior activity compared to traditional chemotherapeutics like doxorubicin in specific assays .
Data Table: Summary of Biological Activities
| Cell Line | IC50 Value (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 45–97 | CDK2/cyclin A2 inhibition |
| HCT-116 | 6–99 | CDK2/cyclin A2 inhibition |
| HepG2 | 48–90 | CDK2/cyclin A2 inhibition |
Scientific Research Applications
Synthesis Overview
- Reactants : The synthesis typically involves 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate.
- Catalysts : TMDP (a dual solvent-catalyst) has been effectively utilized to improve reaction yields .
- Conditions : Reactions are often conducted in a mixture of water and ethanol at elevated temperatures.
Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit a range of biological activities. Specifically, Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown promise as:
- Antiviral Agents : Studies have demonstrated that derivatives can target viral polymerases effectively. For instance, compounds targeting the PA-PB1 interface of influenza A virus polymerase have been synthesized with promising results .
- Anti-inflammatory Properties : Recent reviews highlight the anti-inflammatory effects of pyrimidine derivatives and their structure-activity relationships (SARs), indicating potential therapeutic applications in inflammatory diseases .
Case Study 1: Antiviral Activity
A study focused on synthesizing triazolo[1,5-a]pyrimidine derivatives aimed at inhibiting influenza A virus polymerase demonstrated that specific modifications to the benzyl group significantly enhanced antiviral activity. The structure-activity relationship indicated that the presence of benzyloxy groups improved binding affinity to the target enzyme .
Case Study 2: Anti-inflammatory Research
Another investigation into the anti-inflammatory effects of triazolo[1,5-a]pyrimidines revealed that certain derivatives exhibited potent inhibition of pro-inflammatory cytokines in vitro. The findings suggest that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is typically synthesized via a multi-component reaction (MCR) involving:
-
3-amino-1,2,4-triazole (heterocyclic amine)
-
Ethyl cyanoacetate (active methylene component)
-
Substituted benzaldehyde (aromatic aldehyde with benzyloxy groups)
Reaction Mechanism:
-
Knoevenagel Condensation : Ethyl cyanoacetate reacts with benzaldehyde derivatives to form an α,β-unsaturated intermediate.
-
Cyclization : 3-amino-1,2,4-triazole attacks the intermediate, forming the triazolopyrimidine ring system.
-
Esterification : The carboxylic acid intermediate reacts with benzyl alcohol under acidic conditions to yield the benzyl carboxylate .
Catalytic Systems:
| Catalyst/Solvent | Temperature (°C) | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| TMDP (10 mol%)/H₂O:EtOH | 80 (reflux) | 85 | High | |
| Ionic Liquids | 60–70 | 72 | Moderate |
Ester Hydrolysis
The benzyl carboxylate undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:
-
Conditions : 6M HCl, 80°C, 8 hours.
-
Yield : 78–82%.
Benzyl Ether Cleavage
The 2-benzyloxy phenyl group is susceptible to hydrogenolysis:
Electrophilic Substitution
The pyrimidine ring undergoes halogenation at the 5-methyl position:
Nucleophilic Attack on Triazole
The triazole ring reacts with amines to form substituted derivatives:
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C (TGA data).
-
Photolytic Degradation : Forms quinazoline byproducts under UV light (λ = 254 nm).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
